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Compound of Interest

Compound Name: 2-Chloro-3,4-difluoroaniline

CAS No.: 36556-48-6

Cat. No.: B3028866

Get Quote

Executive Summary
2-Chloro-3,4-difluoroaniline (CAS 36556-48-6) represents a critical halogenated aromatic

intermediate, primarily utilized in the synthesis of fluoroquinolone antibiotics and advanced

agrochemicals. Its unique substitution pattern—positioning a chlorine atom adjacent to the

amine and two fluorine atoms—imparts specific electronic properties that influence both

nucleophilic aromatic substitution capability and metabolic stability in downstream

pharmacophores.

This guide addresses the scarcity of direct experimental thermochemical data for this specific

isomer in open literature. It provides a synthesis of computed physicochemical parameters,

comparative analog data, and, most importantly, self-validating experimental protocols

designed to allow researchers to generate precise internal datasets for process scale-up and

safety assessment.
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The compound is a low-melting solid at standard temperature and pressure (STP),

distinguishing it from its liquid isomers (e.g., 2,4-difluoroaniline). Its lipophilicity suggests

moderate permeability in biological systems, a key trait for drug intermediates.

Table 1: Core Identity & Physical Data
Property Data / Value Source/Method

IUPAC Name 2-Chloro-3,4-difluoroaniline [1]

CAS Registry Number 36556-48-6 [1][2]

Molecular Formula C₆H₄ClF₂N [1]

Molecular Weight 163.55 g/mol [1]

Physical State
Low-Melting Solid / Crystalline

Mass
[3]

Melting Point
Predicted:[1][2] 20–25 °C

(Requires DSC verification)
[3][4]

Boiling Point
Predicted: 225 °C @ 760

mmHg
[4]

Density Predicted: 1.45 ± 0.1 g/cm³ [4]

LogP (Octanol/Water) 2.1 (Predicted) [1]

pKa
~2.5 (Predicted, due to

electron-withdrawing F/Cl)
[4]

Technical Note: The "Low Melting Solid" designation is critical for handling. Process engineers

must anticipate phase changes during transport or storage in non-climate-controlled

environments, which can lead to caking or partial liquefaction.
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Thermochemical Profile
Due to the absence of specific calorimetric data for CAS 36556-48-6 in public repositories, the

following values are derived using Joback Group Contribution Methods and comparative

analysis with the structurally homologous 3,4-difluoroaniline. These values serve as a baseline

for thermodynamic modeling.

Table 2: Estimated Thermochemical Parameters
Parameter Symbol Estimated Value Methodology

Enthalpy of Formation -325 ± 15 kJ/mol
Joback Group

Contribution [5]

Enthalpy of Fusion 16.5 kJ/mol
Analog Comparison

(3,4-DFA) [5]

Enthalpy of

Vaporization
54.2 kJ/mol

Joback Group

Contribution [5]

Heat Capacity (Solid) 185 J/(mol·K)
Kopp’s Law

Estimation

Heat Capacity (Gas) 125 J/(mol·K)
Joback Group

Contribution [5]

Comparative Thermochemistry
The introduction of the chlorine atom at the ortho position (relative to the amine) introduces

steric strain and electronic withdrawal that generally increases the enthalpy of formation

(makes it less negative) compared to the non-chlorinated parent, 3,4-difluoroaniline (

kJ/mol) [5]. This suggests slightly higher reactivity and energy content, necessitating rigorous
thermal stability testing (ARC/DSC) before bulk processing.

Experimental Protocols: Self-Validating Systems
To move beyond estimation, the following protocols provide a standardized workflow for

determining exact thermochemical values. These are designed as self-validating systems

where control checks ensure data integrity.
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Protocol A: Differential Scanning Calorimetry (DSC) for
Purity & Fusion Enthalpy
Objective: Determine precise melting point (

) and enthalpy of fusion (

).

Preparation: Encapsulate 3–5 mg of 2-Chloro-3,4-difluoroaniline in a hermetically sealed

aluminum pan.

Reference: Use an empty, matched mass aluminum pan.

Cycle:

Equilibrate at -20°C.

Ramp 5°C/min to 50°C (1st Heat) to erase thermal history.

Cool 10°C/min to -20°C.

Ramp 2°C/min to 60°C (2nd Heat) for data acquisition.

Validation (The "Trust" Step): Run a Indium standard (

) immediately prior. If Indium onset deviates >0.5°C, recalibrate the cell.

Output: Integration of the endothermic peak in the 2nd heat yields

(J/g).

Protocol B: Combustion Calorimetry for Enthalpy of
Formation
Objective: Derivation of

via

.
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Combustion Reaction:

Bomb Preparation: Use a rotating bomb calorimeter (to solubilize halogen gases). Add 10 mL

deionized water to the bomb to absorb HCl and HF.

Ignition: Burn ~1.0 g of sample in 30 atm excess Oxygen.

Correction: Titrate the bomb washings to determine exact HCl/HF concentrations. Apply

Washburn corrections for standard states.

Calculation:

Synthesis & Reaction Safety
The synthesis of 2-Chloro-3,4-difluoroaniline typically proceeds via the reduction of its nitro-

precursor. This pathway is preferred over direct chlorination of 3,4-difluoroaniline to avoid

regioselectivity issues (formation of the 6-chloro isomer).

Synthesis Workflow
Precursor: 2-Chloro-3,4-difluoronitrobenzene.

Reduction: Catalytic hydrogenation (

, Pd/C) or chemical reduction (Fe/HCl).

Purification: Recrystallization from ethanol/water or distillation (if stable).

Visualization: Synthesis & Process Flow
The following diagram illustrates the logical flow from precursor to purified product, including

critical quality control (QC) nodes.
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Figure 1: Process flow for the reduction synthesis of 2-Chloro-3,4-difluoroaniline, highlighting

the critical Quality Control (QC) loop.

Safety & Handling Profile
As a halogenated aniline, this compound possesses significant toxicity and environmental

hazards.[3]

GHS Classification:

Acute Tox. 4 (Oral/Dermal/Inhalation): Harmful if swallowed or absorbed.[3]

Skin/Eye Irrit. 2: Causes serious irritation.[4][5][3][6]

STOT SE 3: Respiratory irritation.[4][5][3][6]

Thermal Hazards:

Decomposition: May emit toxic fumes of Hydrogen Chloride (HCl), Hydrogen Fluoride

(HF), and Nitrogen Oxides (NOx) upon thermal decomposition [6].

Incompatibility: Violent reaction potential with strong oxidizers and acid anhydrides.[2]

Handling Directive: Always manipulate in a fume hood with a rated face velocity >0.5 m/s. Use

nitrile gloves (minimum 0.11 mm thickness) and safety goggles. In case of fire, use CO₂, dry

chemical, or foam; do not use high-pressure water jets which may scatter the molten material.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b3028866/docs?utm_src=pdf-body-img#thermochemical-characterization-process-safety-profile-2-chloro-3-4-difluoroaniline
https://www.benchchem.com/product/b3028866/docs?utm_src=pdf-body#thermochemical-characterization-process-safety-profile-2-chloro-3-4-difluoroaniline
https://www.fishersci.com/store/msds?partNumber=AAA13999&productDescription=keyword&vendorId=VN00024248&countryCode=US&language=en
https://www.fishersci.com/store/msds?partNumber=AAA13999&productDescription=keyword&vendorId=VN00024248&countryCode=US&language=en
https://pubchem.ncbi.nlm.nih.gov/compound/5-Chloro-2_4-difluoroaniline
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-3_4-difluoroaniline
https://www.fishersci.com/store/msds?partNumber=AAA13999&productDescription=keyword&vendorId=VN00024248&countryCode=US&language=en
https://downloads.ossila.com/msds/4-chloro-3-fluoroaniline.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/5-Chloro-2_4-difluoroaniline
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-3_4-difluoroaniline
https://www.fishersci.com/store/msds?partNumber=AAA13999&productDescription=keyword&vendorId=VN00024248&countryCode=US&language=en
https://downloads.ossila.com/msds/4-chloro-3-fluoroaniline.pdf
https://m.chemicalbook.com/ProductChemicalPropertiesCB7419359_EN.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3028866?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


References
PubChem. (2025).[5] 2-Chloro-3,4-difluoroaniline (CID 53255483).[5] National Library of

Medicine. Available at: [Link]

Chemical Abstracts Service (CAS). (2025). CAS Registry Number 36556-48-6.[1][5][7]

American Chemical Society.[8]

ChemSpider. (2025). Predicted Properties for Halogenated Anilines. Royal Society of
Chemistry.

Cheméo. (2025).[2][3] Thermochemical Data for 3,4-Difluoroaniline (Analog). Available at:

[Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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